molecular formula C8H9ClO B167369 2-Chloro-1-phenylethanol CAS No. 1674-30-2

2-Chloro-1-phenylethanol

Cat. No. B167369
CAS RN: 1674-30-2
M. Wt: 156.61 g/mol
InChI Key: XWCQSILTDPAWDP-UHFFFAOYSA-N
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Description

2-Chloro-1-phenylethanol is a chemical compound with the molecular formula C8H9ClO . It is used as an intermediate for pharmaceuticals . The compound has a molecular weight of 156.61 g/mol .


Synthesis Analysis

The synthesis of 2-Chloro-1-phenylethanol involves a two-step chemoenzymatic approach. The first step involves the asymmetric reduction of α-chloroacetophenone by an alcohol dehydrogenase (ADH), followed by base-induced ring closure (epoxidation) of the enantiopure 2-chloro-1-phenylethanol produced by the ADH .


Molecular Structure Analysis

The structure and conformation of 2-chloro-1-phenylethanone, a related compound, have been determined by gas-phase electron diffraction (GED), augmented by results from ab initio molecular orbital calculations .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-1-phenylethanol include the enantioselective oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone to give the chiral chloro alcohol . Another reaction involves the preparation of 2-phenylethanol by catalytic selective hydrogenation .


Physical And Chemical Properties Analysis

2-Chloro-1-phenylethanol has a density of 1.2±0.1 g/cm3, a boiling point of 254.9±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 52.0±3.0 kJ/mol and a flash point of 114.2±17.2 °C .

Scientific Research Applications

Biotechnological Production

2-Chloro-1-phenylethanol, also known as 2-phenylethanol (2-PE), is primarily recognized for its biotechnological applications. It's an aromatic alcohol with a rose-like fragrance, extensively used in cosmetics, perfumes, and food industries. Notably, 2-PE is mainly produced by chemical synthesis; however, microbial transformation processes are gaining attention due to their environmentally friendly nature and the 'natural' status of the products. Significant advances have been made in increasing the production of 2-PE via biotransformation, especially through the Ehrlich pathway using L-phenylalanine, and in the development of in situ product removal techniques (Hua & Xu, 2011).

Marine Fungi Bioreduction

The asymmetric reduction of 2-chloro-1-phenylethanone by marine fungi has been studied, showing potential in producing (S)-(-)-2-chloro-1-phenylethanol. This process is influenced by factors like the growth medium, pH, and absence of glucose as a co-substrate (Rocha et al., 2009).

Conformational Analysis

The molecular structures of 2-phenylethanol and its hydrated complexes have been investigated through spectroscopy and ab initio computation. This research provides insights into the most populated molecular conformers and their interaction with water molecules (Mons et al., 1999).

Extraction and Purification Techniques

Innovative methods have been developed for the isolation and purification of 2-PE from biotransformation broths. This includes utilizing yeast biomass for the production of natural 2-PE, offering an alternative to chemical synthesis and expensive plant extraction. The documented methodology covers the entire production process, from biotransformation to purification, achieving high efficiency and purity (Chreptowicz et al., 2016).

Metabolic Engineering Strategies

Metabolic engineering of microorganisms, such as yeasts and Escherichia coli, has shown great success in improving 2-PE bioproduction. Strategies include alleviating feed-back inhibition, improving precursor transport, enhancing enzyme activities, and reducing by-products. Addressing current challenges and further improvements are crucial for the future of 2-PE biosynthesis (Wang et al., 2019).

Selective Hydrogenation Processes

Selective synthesis of 1-phenylethanol from acetophenone using supercritical CO2 as a solvent has been explored. This process is significant in the pharmaceutical industry and involves the use of environmentally friendly solvents and innovative catalysts (More & Yadav, 2018).

Functionalized Ionic Liquids for Extraction

The extraction of 2-phenylethanol using ionic liquids has been researched, focusing on factors like initial concentration, temperature, and phase ratio. This research provides a new method for the extraction of 2-PEA, which has significant theoretical importance (Shuang-shuan, 2014).

Valorization of Agro-industrial Wastes

Utilizing agro-industrial wastes for 2-PE production through solid-state fermentation presents a sustainable approach. This study shows that L-phenylalanine biotransformation was more efficient than de novo synthesis for 2-PE production, emphasizing the importance of substrate characteristics like reducing sugars content and porosity (Martínez-Avila et al., 2021).

Molecular Structure and Conformational Composition

The molecular structure and conformation of 2-chloro-1-phenylethanone have been determined using gas-phase electron diffraction and theoretical calculations. This research provides detailed insights into the conformational composition of the molecule, which is crucial for understanding its chemical properties (Aarset & Hagen, 2005).

Safety And Hazards

2-Chloro-1-phenylethanol is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Personal protective equipment and face protection should be worn when handling this compound .

properties

IUPAC Name

2-chloro-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCQSILTDPAWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937321
Record name 2-Chloro-1-phenylethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-phenylethanol

CAS RN

1674-30-2
Record name α-(Chloromethyl)benzenemethanol
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Record name 2-Chloro-1-phenylethanol
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Record name 2-Chloro-1-phenylethan-1-ol
Source EPA DSSTox
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Record name 2-chloro-1-phenylethanol
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Record name 2-CHLORO-1-PHENYLETHANOL
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
309
Citations
SK Tanielyan, N Marin, G Alvez… - … process research & …, 2006 - ACS Publications
… 2-Chloro-1-phenylethanol (3). A 75-mL jacketed reaction flask equipped with an addition port, reflux condenser and a magnetic stir bar was first purged with argon for 10 min and then …
Number of citations: 21 pubs.acs.org
Z Ou, J Wu, L Yang, P Cen - Korean Journal of Chemical Engineering, 2008 - Springer
… (R)-clorprenaline, which is effective for the treatment of diverse disease states such as bronchitis and asthma, can be prepared by (R)-2'-chloro-1-phenylethanol. Stereoselective …
Number of citations: 21 link.springer.com
ZM Ou, JP Wu, LR Yang, PL Cen, L Liu… - Sheng wu Gong Cheng …, 2003 - europepmc.org
… 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol]. … for economical preparation of chiral 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol. …
Number of citations: 5 europepmc.org
XL Xia, YH Wang, WC Li, B Yang, XN Wang - 2009 - hero.epa.gov
… Two enantiomers of chiral 2-chloro-1-phenylethanol with high optical purity were … -catalyzed resolution of (R,S)-2-chloro-1-phenylethanol were analyzed, and the reuse of immobilized …
Number of citations: 0 hero.epa.gov
Y Xie, JH Xu, Y Xu - Bioresource technology, 2010 - Elsevier
… 2-Chloro-1-phenylethanol is particularly interesting as a synthon for the preparation of a large group of anti-depressants and α- and β-adrenergic drugs, such as fluoxetine, tomoxetine, …
Number of citations: 61 www.sciencedirect.com
L Tang, X Zhu - … Methods for Biocatalysis and Biotransformations 3 - Wiley Online Library
… to ER= 13) toward 2-chloro-1-phenylethanol without compromising enzyme activity, while … -fold enhanced specific activity toward (S)-2-chloro-1 phenylethanol [12]. This is an example to …
Number of citations: 0 onlinelibrary.wiley.com
LC Rocha, HV Ferreira, EF Pimenta, RGS Berlinck… - Biotechnology …, 2009 - Springer
… The asymmetric reduction of 2-chloro-1-phenylethanone (1) by seven strains of marine fungi was evaluated and afforded (S)-(-)-2-chloro-1-phenylethanol with, in the best case, an …
Number of citations: 49 link.springer.com
JHL Spelberg, JET van Hylckama Vlieg, T Bosma… - Tetrahedron …, 1999 - Elsevier
… Aromatic halohydrins such as 2-chloro-1-phenylethanol can be obtained enantiomerically pure by microbial reduction of α-haloacetophenones or by kinetic resolution using lipases.6, 7 …
Number of citations: 141 www.sciencedirect.com
L Tang, X Zhu, H Zheng, R Jiang… - Applied and …, 2012 - Am Soc Microbiol
… R ] = 13) toward 2-chloro-1-phenylethanol without compromising enzyme activity. Strikingly, … specific activity toward (S)-2-chloro-1-phenylethanol. Further analysis revealed that those …
Number of citations: 47 journals.asm.org
LC Rocha, AL de Souza, UP Rodrigues Filho… - Journal of Molecular …, 2012 - Elsevier
… The optical rotation of the purified products 1-(4-methoxyphenyl)-ethanol (3) and 2-chloro-1-phenylethanol (4) were measured in a Perkin-Elmer (Waltham, MA, USA) 241 polarimeter …
Number of citations: 30 www.sciencedirect.com

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